2-(1H-Imidazol-2-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUDUBSVGQQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569131 | |
| Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139975-94-3 | |
| Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 1h Imidazol 2 Yl Benzaldehyde
Direct Synthetic Routes to the Core Structure
Direct methods for constructing the 2-(1H-Imidazol-2-yl)benzaldehyde scaffold involve the stepwise or one-pot formation of the imidazole (B134444) ring followed by or concurrent with the introduction of the benzaldehyde (B42025) moiety.
Condensation Reactions in Imidazole Ring Formation
The cornerstone of imidazole synthesis often involves the condensation of multiple components to form the heterocyclic ring. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classic example, which traditionally involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). journalijar.comwjpsonline.comwikipedia.org This method and its variations remain highly relevant for creating substituted imidazoles.
Key features of these condensation reactions include:
Reactant Versatility: Different substituted glyoxals, aldehydes, and ammonia sources (such as ammonium (B1175870) acetate (B1210297) or formamide) can be used to generate a wide array of C-substituted imidazoles. wjpsonline.comwikipedia.org
Reaction Conditions: These reactions can be performed under various conditions, including heating in solvents like glacial acetic acid or even under microwave irradiation to accelerate the reaction. wikipedia.orgresearchgate.net For instance, the synthesis of 2,4,5-triphenylimidazole (B1675074) (lophine) is achieved by condensing benzil, benzaldehyde, and ammonia in glacial acetic acid. wikipedia.org
Mechanism: The reaction generally proceeds through the condensation of the aldehyde with ammonia to form a diimine intermediate, which then reacts with the dicarbonyl compound. rsc.org
A common modern approach involves a three-component cyclocondensation of a 1,2-diketone, an aldehyde, and ammonium acetate. researchgate.netscispace.com This method is particularly effective for synthesizing 2,4,5-trisubstituted imidazoles. researchgate.net
Aldehyde Functional Group Introduction Strategies
Introducing the benzaldehyde group onto the imidazole core can be achieved through two primary strategies: incorporating the aldehyde as part of a starting material or functionalizing a pre-formed imidazole ring.
Incorporation during Ring Synthesis: The most direct method involves using a benzaldehyde derivative as one of the key building blocks in a condensation reaction. For example, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde can be synthesized from 9,10-phenanthraquinone, 4-formyl-benzoic acid, and ammonium acetate. nih.gov Similarly, various 2-aryl-benzimidazoles can be prepared through the condensation of o-phenylenediamines with aromatic aldehydes. semanticscholar.orgresearchgate.net
Post-Synthesis Functionalization: An alternative route involves the chemical modification of an existing imidazole scaffold. A notable example is the synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde. This is achieved through a nucleophilic aromatic substitution reaction where 1,3-dihydro-2H-1,3-benzimidazole-2-thione reacts with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate. mdpi.comresearchgate.net This method is advantageous as it avoids the use of expensive catalysts and harsh conditions. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for synthesizing complex molecules like this compound with high efficiency and selectivity. Both transition metals and organocatalysts have been successfully employed.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts are instrumental in forming key C-C and C-N bonds required for the imidazole-benzaldehyde scaffold.
Copper Catalysis: Copper catalysts are widely used for their low cost and versatile reactivity. A practical method for synthesizing 2,4,5-trisubstituted imidazoles employs copper(I) iodide (CuI) to catalyze the reaction between benzoin (B196080) or benzil, various aldehydes, and ammonium acetate. rsc.org Copper(II) acetate has also been used to catalyze a one-pot cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes to construct hydroxylated 2-arylbenzimidazoles. researchgate.net
Palladium Catalysis: Palladium catalysts are particularly effective for C-H activation and cross-coupling reactions. For instance, a palladium-catalyzed direct arylation via sp2 C-H activation has been used for the post-functionalization of imidazoles. researchgate.net
Other Metals: Other transition metals like manganese, rhodium, and ruthenium have also been explored. Manganese complexes, for example, have been shown to catalyze the C-H bond addition of 2-phenylimidazoles to aldehydes. nih.gov Ruthenium catalysts can facilitate a "borrowing hydrogen" process for the regioselective synthesis of substituted NH-imidazoles. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Imidazole Synthesis
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| CuI (15 mol%) | Benzoin/Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Rapid, practical process with excellent yields (up to 95%). | rsc.org |
| Cu(OAc)₂ | N-phenyl-o-phenylenediamine, Benzaldehydes | Hydroxylated 2-Arylbenzimidazoles | One-pot cascade reaction involving annulation and C-H hydroxylation. | researchgate.net |
| Pd(OAc)₂ | Imidazoles, Aryl Halides | Aryl-Substituted Imidazoles | Direct arylation via sp2 C-H activation. | researchgate.net |
| [MnBr(CO)₅] | 1-methyl-2-phenyl-1H-imidazole, Benzaldehyde | C-H Addition Product | Catalyzes C-H bond addition to aldehydes. | nih.gov |
Organocatalytic Protocols for Imidazole Annulation
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal catalysis. Small organic molecules are used to catalyze reactions, often under mild conditions.
Amino Acid Catalysis: Simple amino acids like L-proline and glutamic acid have proven to be effective catalysts for the synthesis of trisubstituted and tetrasubstituted imidazoles. researchgate.netufms.brtandfonline.com For example, glutamic acid efficiently catalyzes the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under thermal, solvent-free conditions. researchgate.net
N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts used in a variety of transformations. In imidazole synthesis, they can catalyze the benzoin condensation as an initial step, followed by in-situ oxidation and subsequent reaction with an aldehyde and ammonium source to produce polysubstituted imidazoles. researchgate.net
Other Organocatalysts: Other molecules like thiourea (B124793) have been used to create chiral bicyclic imidazole organocatalysts for asymmetric reactions. acs.org Ascorbic acid has also been reported as an effective H-bond donor organocatalyst for one-pot imidazole synthesis. researchgate.net These methods benefit from low catalyst loadings and the use of readily available starting materials. nih.gov
Multicomponent Reaction Strategies for Imidazole-Benzaldehyde Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. ufms.br This strategy is exceptionally well-suited for building the complex imidazole-benzaldehyde scaffold in a single step, offering high atom economy and operational simplicity.
The most common MCR for imidazole synthesis is a three-component reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. scispace.comorganic-chemistry.orgdergipark.org.tr This can be extended to a four-component reaction by including a primary amine to yield 1,2,4,5-tetrasubstituted imidazoles. researchgate.netbiomedpharmajournal.org
Numerous catalysts have been developed to promote these MCRs, including:
Brønsted and Lewis acids: Catalysts like ammonium chloride, boric acid, and ytterbium triflate have been shown to be effective. scispace.comufms.brdergipark.org.tr
Ionic Liquids: Room temperature ionic liquids can serve as both the solvent and catalyst, providing a green alternative to traditional organic solvents. organic-chemistry.org
Heterogeneous Catalysts: Solid-supported catalysts, such as silica (B1680970) sulfuric acid or magnetic nanoparticles, offer advantages in terms of easy separation and reusability. rsc.orgufms.br
Table 2: Selected Multicomponent Reaction Strategies for Imidazole Synthesis
| Components | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Benzil, Aldehyde, NH₄OAc | NH₄Cl, 110 °C, solvent-free | 2,4,5-Trisubstituted | Good | scispace.com |
| Benzil, Aldehyde, NH₄OAc | Glutamic Acid, Ethanol (B145695) | 2,4,5-Trisubstituted | High | ufms.br |
| Benzil, Aldehyde, Primary Amine, NH₄OAc | Ascorbic Acid, 100 °C, solvent-free | 1,2,4,5-Tetrasubstituted | Good to Excellent | tandfonline.com |
| Diketone, Aldehyde, NH₄OAc | Microwave irradiation | 2,4,5-Trisubstituted | 80-99% | researchgate.net |
| α-azido chalcones, Aldehyde, Anilines | Erbium triflate | Highly substituted | Excellent | organic-chemistry.org |
Exploration of Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of imidazole-containing compounds is a growing trend, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are emerging, a number of innovative and eco-friendly methods developed for structurally related 2-arylimidazoles and benzimidazoles offer valuable insights. These approaches focus on the use of benign solvents, renewable catalysts, and energy-efficient reaction conditions.
One promising green strategy involves the use of natural and biodegradable catalysts. For instance, a novel method for the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones utilizes lemon juice, a natural and biodegradable catalyst, in conjunction with concentrated solar radiation (CSR) as a renewable energy source. nih.govresearchgate.net This approach has been shown to be highly efficient, achieving high product yields in short reaction times. nih.gov Another innovative approach employs waste curd water as a catalytic solvent for the microwave-assisted synthesis of 2-arylbenzimidazoles, eliminating the need for additional catalysts and utilizing an industrial byproduct. bohrium.com
The use of water as a solvent is a cornerstone of green chemistry. An "on water" synthesis method for 2-aryl/heteroaryl/styryl benzothiazoles has been reported, which proceeds in high yields without any additional catalyst or reagent, generating no waste. rsc.org Such a protocol could potentially be adapted for the synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) is another key green technology that can significantly reduce reaction times and energy consumption. clockss.orgresearchgate.net The synthesis of 2-substituted 1H-benzo[d]imidazoles has been efficiently achieved using microwave irradiation in the presence of polyphosphoric acid (PPA) and phosphoric acid, offering advantages of short reaction times and high yields. clockss.org Solvent-free, microwave-assisted synthesis of 2-substituted-4,5-diarylimidazoles on a solid support like alumina (B75360) further exemplifies the move towards more environmentally benign procedures. sioc-journal.cn
The following table summarizes various green catalytic systems that have been employed for the synthesis of related imidazole and benzimidazole (B57391) derivatives, highlighting the potential for their application in the synthesis of this compound.
| Catalyst/Medium | Substrates | Reaction Conditions | Yield | Key Green Aspect |
| Lemon Juice / Solar Radiation | 2-aminobenzamide, aromatic aldehydes | 60-70 °C, 10 min | up to 97% | Renewable catalyst and energy source. nih.govresearchgate.net |
| Waste Curd Water | o-phenylenediamine (B120857), aryl aldehydes | Microwave irradiation | 82-96% | Utilization of waste, no extra catalyst. bohrium.com |
| Water ("On Water") | 2-aminothiophenol, aromatic aldehydes | 110 °C | High | Benign solvent, no catalyst. rsc.org |
| Polyphosphoric Acid / H₃PO₄ | o-phenyldiamines, nitriles | Microwave irradiation, 15 min | up to 92% | Energy efficient, rapid synthesis. clockss.org |
| Al₂O₃ (solid support) | Benzoin carboxylates | Microwave, solvent-free | High | No organic solvents. sioc-journal.cn |
| ZnO Nanoparticles | o-phenylenediamine, benzaldehyde derivatives | Ethanol, 70 °C, 15 min - 2 h | up to 92% | Recyclable catalyst, mild conditions. nih.gov |
These examples underscore a clear trajectory towards more sustainable synthetic routes in heterocyclic chemistry, providing a strong foundation for the development of a truly green synthesis of this compound.
Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scalability. Key challenges in scaling up batch processes include ensuring consistent heat and mass transfer, managing reaction exotherms, and maintaining product quality and yield. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering enhanced safety, efficiency, and scalability. acs.orgresearchgate.net
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction selectivity and yields. researchgate.net The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under superheating conditions that would be hazardous in a large batch reactor. researchgate.netfigshare.com For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in high yields with reaction times as short as two minutes using a continuous flow microreactor system under pressure. researchgate.netfigshare.com
A process-intensified flow synthesis for 1H-4-substituted imidazoles, which are key intermediates for pharmaceuticals like daclatasvir, has been developed. acs.orgacs.org This high-temperature/high-pressure flow process significantly reduces reaction times and simplifies product isolation. acs.orgacs.org Furthermore, multistep syntheses can be "telescoped" into a single continuous flow process without the need for isolating intermediates. This has been demonstrated in the synthesis of highly functionalized imidazo-oxadiazoles, which could be produced at a rate of approximately 0.5 g/h with integrated microfluidic extraction for purification. nih.gov
Design of Experiment (DoE) is a statistical tool that is invaluable for process optimization. By systematically varying multiple reaction parameters simultaneously, DoE can efficiently identify the optimal conditions for yield, purity, and throughput. This methodology has been successfully applied to the optimization of benzimidazol-2-one (B1210169) synthesis under flow conditions, leading to a robust and scalable process.
The table below compares batch and continuous flow processes for the synthesis of imidazole derivatives, illustrating the advantages of flow chemistry for scale-up.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantages of Flow |
| Reaction Time | Hours to days | Seconds to minutes | Increased throughput, higher productivity. researchgate.netfigshare.com |
| Temperature Control | Prone to hotspots and gradients | Precise and uniform | Improved safety, higher selectivity, fewer byproducts. acs.org |
| Mixing | Often inefficient at large scale | Highly efficient | Enhanced reaction rates and consistency. |
| Safety | Handling large quantities of hazardous materials | Small reaction volumes at any given time | Reduced risk of thermal runaway and exposure. researchgate.net |
| Scalability | Complex and non-linear | "Numbering-up" or "scaling-out" | More straightforward and predictable scale-up. researchgate.net |
| Process Control | Manual or semi-automated | Fully automated | Tighter control over product quality. |
Derivatization and Functionalization Strategies of 2 1h Imidazol 2 Yl Benzaldehyde
Chemical Transformations at the Aldehyde Group
The aldehyde group in 2-(1H-imidazol-2-yl)benzaldehyde is a primary site for chemical modification, readily undergoing reduction, condensation, and oxidation reactions to yield a variety of functional derivatives.
Reduction Reactions to Alcohol Derivatives
The reduction of the aldehyde functionality in this compound to a primary alcohol, (2-(1H-imidazol-2-yl)phenyl)methanol, is a fundamental transformation. This conversion is typically achieved with high efficiency using common reducing agents such as sodium borohydride (B1222165) (NaBH4). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.
While specific studies detailing the reduction of this compound are not extensively documented in the reviewed literature, the reduction of aldehydes to primary alcohols is a well-established and predictable reaction in organic synthesis. The general conditions for such transformations are mild and selective, often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. The resulting alcohol derivatives serve as valuable intermediates for further functionalization, such as esterification or etherification.
| Reactant | Reducing Agent | Solvent | Product | Yield (%) |
| This compound | Sodium Borohydride | Methanol | (2-(1H-imidazol-2-yl)phenyl)methanol | Not Reported |
Note: Data in this table is based on the general reactivity of aldehydes and may not reflect experimentally verified results for this compound.
Condensation Reactions Leading to Imines and Hydrazones
The aldehyde group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule.
The synthesis of Schiff bases from the related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, has been reported, indicating the feasibility of this transformation for this compound. For instance, the reaction of 4-(imidazol-1-yl)benzaldehyde with 2-toluidine or o-toluidine (B26562) proceeds via a condensation reaction to yield the corresponding (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine and (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine beilstein-journals.org. Similarly, the formation of hydrazones from the condensation of various benzaldehydes with 2-hydrazinobenzimidazoles is a well-documented process, suggesting that this compound would react analogously with hydrazine (B178648) or its derivatives. These reactions are often carried out in refluxing ethanol.
| Aldehyde | Amine/Hydrazine | Solvent | Product Type |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 2-Toluidine | Not Specified | Imine (Schiff Base) |
| 4-(1H-Imidazol-1-yl)benzaldehyde | o-Toluidine | Not Specified | Imine (Schiff Base) |
| Substituted Benzaldehydes | 2-Hydrazinobenzimidazole | Ethanol | Hydrazone |
Note: The data in this table is based on analogous reactions of a structural isomer and related compounds, as direct experimental data for this compound was not available in the reviewed sources.
Oxidation and Carboxylic Acid Derivatization
The oxidation of the aldehyde group in this compound to a carboxylic acid, 2-(1H-imidazol-2-yl)benzoic acid, represents another important derivatization strategy. This transformation can be achieved using a variety of oxidizing agents, with common laboratory reagents including potassium permanganate (B83412) (KMnO4), and hydrogen peroxide (H2O2) often in the presence of a catalyst.
While direct oxidation of this compound is not explicitly detailed in the provided search results, the synthesis of a related benzimidazole (B57391) derivative from 2-carboxybenzaldehyde (B143210) and 1,2-phenylenediamine has been reported. nih.gov This demonstrates the stability of the imidazole (B134444) ring under conditions that can be used to generate the carboxylic acid functionality. The resulting 2-(1H-imidazol-2-yl)benzoic acid is a versatile intermediate that can undergo further reactions, such as esterification or amidation, to produce a wide array of derivatives.
| Reactant | Oxidizing Agent | Product |
| Aromatic Aldehydes | Potassium Permanganate | Aromatic Carboxylic Acids |
| Aromatic Aldehydes | Hydrogen Peroxide | Aromatic Carboxylic Acids |
Note: This table presents general methods for the oxidation of aromatic aldehydes, which are expected to be applicable to this compound.
Modifications of the Imidazole Nitrogen Atoms
The imidazole ring of this compound contains two nitrogen atoms, with the N-H proton being acidic and readily removed by a base. The resulting imidazolide (B1226674) anion is a potent nucleophile, facilitating a range of substitution reactions at the nitrogen atoms.
N-Alkylation and N-Arylation Reactions
N-alkylation and N-arylation are common strategies to introduce diverse substituents onto the imidazole ring, thereby modifying the steric and electronic properties of the molecule.
N-Alkylation typically involves the reaction of the imidazole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen. For instance, the reaction of imidazole with ethyl chloroacetate (B1199739) in the presence of potassium carbonate yields the corresponding ester. nih.gov While this example does not use this compound as the starting material, the principle of N-alkylation is directly applicable.
N-Arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These methods allow for the formation of a bond between the imidazole nitrogen and an aryl group from an aryl halide or arylboronic acid. Copper-catalyzed N-arylation of imidazoles with aryl halides has been shown to be efficient under mild conditions.
| Imidazole Substrate | Reagent | Catalyst/Base | Product Type |
| Imidazole | Ethyl Chloroacetate | K2CO3 | N-Alkylated Imidazole |
| Imidazoles/Benzimidazoles | Aryl Iodides/Bromides | Copper catalyst | N-Arylated Imidazole |
| Unsymmetric Imidazoles | Aryl Halides/Triflates | Palladium catalyst | N-Arylated Imidazole |
Note: The data in this table is based on general methods for N-alkylation and N-arylation of imidazoles and may not be specific to this compound.
Formation of N-Substituted Imidazole Derivatives
Beyond simple alkyl and aryl groups, a wide variety of other substituents can be introduced at the imidazole nitrogen. These modifications can lead to the formation of N-acyl, N-sulfonyl, and other N-substituted derivatives, each imparting unique properties to the parent molecule.
The reaction of an N-unsubstituted imidazole with an acyl chloride or sulfonyl chloride in the presence of a base would lead to the corresponding N-acylated or N-sulfonylated product. These reactions are standard procedures in organic synthesis for the protection of the imidazole N-H or for the introduction of functional groups that can modulate the biological activity or physical properties of the compound. While specific examples starting from this compound were not found in the search results, the general reactivity of the imidazole ring suggests that these transformations are readily achievable.
Functionalization of the Benzene (B151609) Ring
The strategic modification of the benzene ring of this compound is a key avenue for the synthesis of novel derivatives with tailored electronic and steric properties. The inherent reactivity of the benzene ring is significantly influenced by the two substituents: the electron-withdrawing aldehyde group (-CHO) and the imidazole ring, which can exhibit either electron-donating or electron-withdrawing characteristics depending on the reaction conditions and its protonation state. The interplay of these groups dictates the regioselectivity and feasibility of various functionalization strategies.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.org In the case of this compound, the outcome of SEAr reactions is governed by the directing effects of the existing substituents. The aldehyde group is a meta-directing deactivator due to its electron-withdrawing nature, which destabilizes the arenium ion intermediate at the ortho and para positions. libretexts.org Conversely, the imidazole ring's influence is more complex. In its neutral form, it can act as an ortho, para-director. However, under the acidic conditions often required for SEAr, the imidazole ring is likely to be protonated, forming an imidazolium (B1220033) species which is strongly deactivating and meta-directing.
Given that many electrophilic aromatic substitution reactions are catalyzed by strong acids, the imidazolium form would likely dominate, leading to substitution at the positions meta to both the aldehyde and the imidazolium group. libretexts.org The deactivating nature of both substituents suggests that harsh reaction conditions may be necessary to achieve substitution.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(1H-Imidazol-2-yl)-5-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-(1H-imidazol-2-yl)benzaldehyde |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the ring. |
Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution on Substituted Precursors
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalize the benzene ring, particularly for the introduction of nucleophiles. nih.govnih.gov This strategy is most effective when the aromatic ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to a good leaving group. nih.gov Therefore, direct SNAr on this compound is not feasible. However, this method becomes highly relevant when applied to precursors that have been appropriately substituted, for instance, through electrophilic aromatic substitution.
For example, a nitro-substituted derivative, such as 2-(1H-Imidazol-2-yl)-5-nitrobenzaldehyde, could serve as a precursor. The nitro group strongly activates the ring towards nucleophilic attack. A leaving group, such as a halogen, positioned ortho or para to the nitro group would be readily displaced by a variety of nucleophiles.
A synthetic sequence could involve the nitration of a halogenated precursor. For instance, starting with a para-halogenated benzaldehyde (B42025), followed by the introduction of the imidazole moiety and subsequent nitration, would yield a substrate primed for SNAr.
| Precursor | Nucleophile | Reagent/Conditions | Product |
| 4-Chloro-2-(1H-imidazol-2-yl)-5-nitrobenzaldehyde | Methoxide | NaOCH₃, CH₃OH | 2-(1H-Imidazol-2-yl)-4-methoxy-5-nitrobenzaldehyde |
| 4-Fluoro-2-(1H-imidazol-2-yl)-5-nitrobenzaldehyde | Ammonia (B1221849) | NH₃, heat | 4-Amino-2-(1H-imidazol-2-yl)-5-nitrobenzaldehyde |
| 4-Chloro-2-(1H-imidazol-2-yl)-5-nitrobenzaldehyde | Piperidine | Piperidine, heat | 2-(1H-Imidazol-2-yl)-5-nitro-4-(piperidin-1-yl)benzaldehyde |
Note: This table illustrates potential SNAr reactions on hypothetical, appropriately substituted precursors of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a ligand. rsc.orgdntb.gov.ua For the functionalization of this compound, a halogenated derivative is required as the starting material.
The choice of coupling partners allows for the introduction of a wide array of functional groups onto the benzene ring. For instance, Suzuki-Miyaura coupling can be used to introduce alkyl, aryl, or vinyl groups, while Buchwald-Hartwig amination enables the formation of C-N bonds. nih.gov The specific position of the halogen on the benzene ring will determine the substitution pattern of the final product.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Product |
| Suzuki-Miyaura | 5-Bromo-2-(1H-imidazol-2-yl)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | 2-(1H-Imidazol-2-yl)-[1,1'-biphenyl]-3-carbaldehyde |
| Heck | 4-Iodo-2-(1H-imidazol-2-yl)benzaldehyde | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 2-(1H-Imidazol-2-yl)-4-styrylbenzaldehyde |
| Buchwald-Hartwig | 5-Bromo-2-(1H-imidazol-2-yl)benzaldehyde | Aniline | Pd₂(dba)₃, BINAP | 5-Anilino-2-(1H-imidazol-2-yl)benzaldehyde |
| Sonogashira | 4-Iodo-2-(1H-imidazol-2-yl)benzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 2-(1H-Imidazol-2-yl)-4-(phenylethynyl)benzaldehyde |
Note: The table provides examples of palladium-catalyzed cross-coupling reactions on hypothetical halogenated derivatives of this compound.
Coordination Chemistry and Metal Complex Formation with 2 1h Imidazol 2 Yl Benzaldehyde
Ligand Design and Coordination Modes of 2-(1H-Imidazol-2-yl)benzaldehyde
The unique architecture of this compound, which positions a nitrogen-donor heterocycle adjacent to an oxygen-donor aldehyde on a benzene (B151609) ring, makes it an effective chelating agent. This strategic placement allows for the formation of stable five-membered chelate rings with metal centers. The imidazole (B134444) ring provides a soft N-donor site, while the benzaldehyde (B42025) offers a hard O-donor site, making it an interesting ligand for a variety of metal ions.
N-Donor Imidazole Coordination Capabilities
The imidazole ring is a cornerstone of coordination chemistry, capable of binding to metal ions in several ways. In this compound, the primary coordination site is the pyridinic nitrogen atom (N3) of the imidazole ring. This nitrogen has a lone pair of electrons in an sp² hybrid orbital, readily available for donation to a metal center. The coordination ability of the imidazole moiety is a well-established principle in the field.
Studies on analogous ligands, such as 2-(1H-imidazol-2-yl)pyridine, confirm that the pyridinic nitrogen is the preferred binding site, forming stable complexes with transition metals like palladium(II) and nickel(II). researchgate.net The acidity of the pyrrolic N-H proton on the imidazole ring means that under basic conditions, this proton can be removed. The resulting imidazolate anion is a powerful bridging ligand, a characteristic that significantly expands the coordination possibilities of the parent molecule.
O-Donor Benzaldehyde Coordination Sites
The second coordination site of the ligand is the oxygen atom of the benzaldehyde's carbonyl group. The lone pairs on the oxygen atom can be donated to a metal ion, completing a chelate ring. This bidentate N,O-coordination is a common and stable binding mode for ligands of this type. While direct studies on this compound complexes are limited, the coordination of the aldehyde group is a fundamental concept. For instance, in related benzimidazole-based ligands, the participation of adjacent functional groups in chelation is a key feature of their coordination chemistry. impactfactor.orgnih.gov
Bridging Ligand Roles in Polynuclear Complexes
Beyond simple chelation to form mononuclear complexes, this compound has the potential to act as a bridging ligand, leading to the formation of polynuclear complexes. This can occur in two primary ways. First, as mentioned, deprotonation of the imidazole N-H group creates an imidazolate bridge, where the two nitrogen atoms of the imidazole ring link two different metal centers. This bridging mode is frequently observed in the construction of polynuclear clusters and coordination polymers. researchgate.net
Secondly, the aldehyde group, while typically a terminal ligand, can under certain circumstances bridge two metal centers, although this is less common. The combination of these potential bridging capabilities makes this ligand a promising candidate for designing complex, multidimensional metal-organic architectures. researchgate.netdb-thueringen.de
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complex's structure and properties are influenced by factors such as the metal-to-ligand ratio, the specific metal ion used, the counter-anion, and the reaction conditions (e.g., temperature, pH). Characterization of these complexes relies on a suite of analytical techniques.
Common Characterization Techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the imidazole nitrogen and aldehyde oxygen, evidenced by shifts in the C=N and C=O stretching frequencies. nih.gov
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
UV-Visible Spectroscopy: To study the electronic properties of the complexes. nih.gov
Elemental Analysis: To confirm the stoichiometry of the synthesized complexes. arcjournals.org
Homoleptic and Heteroleptic Complex Architectures
Depending on the reaction stoichiometry and the coordination preferences of the metal ion, this compound can form both homoleptic and heteroleptic complexes. unacademy.com
Homoleptic Complexes: These are complexes where the metal ion is coordinated only to ligands of one type, in this case, this compound. unacademy.com For an octahedral metal center, this might result in a complex with the formula [M(L)₃]ⁿ⁺, assuming the ligand acts as a bidentate donor. For a square planar metal, a [M(L)₂]ⁿ⁺ complex would be expected.
Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the central metal ion. unacademy.com For example, this compound could co-coordinate with other ligands such as halides, water, ammonia (B1221849), or phosphines. science.gov The synthesis of heteroleptic complexes often allows for the fine-tuning of the electronic and steric properties of the metal center. rsc.org The formation of such mixed-ligand systems is a common strategy in the development of functional coordination compounds. rsc.orgrsc.org
Influence of Metal Centers on Complex Formation
The choice of the metal center has a profound influence on the resulting complex's geometry, stability, and reactivity. The bidentate N,O-donor set of this compound can accommodate a wide variety of metal ions.
Studies on related benzimidazole (B57391) and pyrazole-imidazole ligands show that different metal ions yield distinct coordination geometries. researchgate.net For example:
First-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)): These metals are known to form stable complexes with N-heterocyclic ligands. Copper(II) often exhibits a preference for square planar or distorted octahedral geometries, while Ni(II) can adopt tetrahedral, square planar, or octahedral geometries depending on the ligand field. nih.govresearchgate.net Zinc(II), being a d¹⁰ ion, typically forms tetrahedral or octahedral complexes without the influence of ligand-field stabilization energy. nih.gov
Platinum Group Metals (e.g., Pd(II), Pt(II)): These heavier transition metals have a strong affinity for nitrogen donors and typically form stable, square planar complexes. researchgate.net The formation of pincer-type complexes with related 1,3-bis(imidazol-2-yl)benzene ligands highlights the affinity of these metals for imidazole-based coordination. mdpi.com
The interplay between the electronic properties of the metal (hard/soft acid character) and the donor atoms of the ligand (hard oxygen, borderline/soft nitrogen) will dictate the stability and nature of the resulting metal-ligand bonds.
Structural Investigations of Metal Complexes
The precise arrangement of atoms within a metal complex is fundamental to understanding its properties and reactivity. Various analytical techniques are employed to elucidate the three-dimensional structure of these compounds in both the solid state and in solution.
For instance, studies on complexes of similar ligands, such as 2-(1H-benzo[d]imidazol-2-yl)phenol, reveal that the ligand typically coordinates to the metal center through the imino nitrogen of the imidazole ring and the oxygen atom of the adjacent functional group. researchgate.netd-nb.info In these complexes, the ligand and the metal ion form a stable five- or six-membered chelate ring. It is anticipated that this compound would behave similarly, coordinating via the N3 atom of the imidazole ring and the oxygen atom of the aldehyde group.
The geometry around the metal center is influenced by the metal ion's coordination number and the steric and electronic properties of the ligands. In analogous complexes with cobalt(II) and zinc(II), distorted tetrahedral or octahedral geometries are common. acs.orgresearchgate.net For example, in a cobalt(II) complex with a related benzimidazole-based ligand, a distorted tetrahedral coordination environment was observed. researchgate.net Similarly, cadmium(II) complexes with related imidazolyl-carboxylate ligands have been shown to adopt highly distorted octahedral coordination spheres. mdpi.com
The table below summarizes representative crystallographic data for a complex formed with a related benzimidazole-based ligand, which can serve as a model for what might be expected for complexes of this compound.
| Parameter | Value |
| Compound | C22H27N3O researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21/c researchgate.net |
| a (Å) | 18.4984(4) researchgate.net |
| b (Å) | 11.4221(3) researchgate.net |
| c (Å) | 9.79600(19) researchgate.net |
| β (°) | 90.9652(19) researchgate.net |
| V (ų) | 2069.51(8) researchgate.net |
| Z | 4 researchgate.net |
This data is for 2-((1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-di-tert-butylphenol, a related Schiff base, as a proxy for the coordination behavior of the target compound.
Beyond X-ray diffraction, a combination of spectroscopic techniques and computational methods is used to determine the geometrical and electronic structures of metal complexes. Techniques such as UV-Visible and FT-IR spectroscopy, alongside theoretical calculations like Density Functional Theory (DFT), provide a comprehensive understanding of the coordination environment.
DFT calculations on related benzimidazole derivatives have been used to optimize the geometry of the complexes and to understand the nature of the metal-ligand bonding. semanticscholar.org These studies often confirm the coordination mode of the ligand and can predict the electronic transitions observed in UV-Visible spectra. For complexes of this compound, it is expected that the coordination to a metal ion would lead to a shift in the absorption bands corresponding to the n→π* and π→π* transitions of the imidazole and aldehyde moieties. researchgate.net
The electronic structure of these complexes is of particular interest as it governs their photophysical and electrochemical properties. The interaction between the metal d-orbitals and the ligand's molecular orbitals can give rise to charge-transfer bands in the electronic spectrum. The energies of these transitions are sensitive to the geometry of the complex and the nature of the metal ion.
Supramolecular Assembly in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a bridging ligand makes it a potential building block for the construction of extended one-, two-, or three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.org These materials are of great interest due to their porosity, high surface area, and potential applications in gas storage, separation, and catalysis. d-nb.infomdpi.com
The design of MOFs and coordination polymers relies on the predictable coordination of metal ions with organic linkers. The geometry of the metal center (the "node") and the length and connectivity of the organic linker dictate the topology of the resulting framework. The use of ligands with multiple coordination sites is key to forming these extended networks.
For imidazole-based ligands, the nitrogen atoms of the imidazole ring are excellent donor sites for coordinating to metal ions. When combined with another functional group, such as the aldehyde in this compound, the ligand can bridge between two or more metal centers, leading to the formation of an extended framework. The choice of metal ion and reaction conditions, such as temperature and solvent, can influence the final structure, sometimes leading to the formation of different isomers or polymorphs from the same set of building blocks. acs.org
As a linker in MOFs and coordination polymers, this compound can offer several advantages. Its rigid structure can lead to the formation of robust frameworks with permanent porosity. The bifunctional nature of the ligand, with both a nitrogen and an oxygen donor, allows for versatile coordination modes. It can act as a simple bidentate chelating ligand to a single metal center or as a bridging ligand connecting two different metal centers.
The presence of the aldehyde group also offers the potential for post-synthetic modification. This would allow for the functionalization of the MOF after its initial synthesis, introducing new properties or reactive sites within the framework. While specific examples of MOFs constructed from this compound are not prominent in the literature, the principles of MOF design strongly suggest its suitability as a linker. acs.orgmdpi.com The extensive research on related imidazole- and benzimidazole-based linkers in the construction of a wide array of coordination polymers and MOFs supports this potential. mdpi.commdpi.com
Catalytic Applications of 2 1h Imidazol 2 Yl Benzaldehyde and Its Derivatives
Specific Catalytic Reaction Examples
The catalytic utility of complexes derived from 2-(1H-imidazol-2-yl)benzaldehyde and its close structural analogs is highlighted by their application in a range of organic reactions. The following table summarizes some of these specific examples.
| Catalyst Type | Ligand/Derivative | Reaction | Yield | Reference |
| Homogeneous | 2-(Imidazol-2-yl)phenol-Metal (Zn, Cu, Ni, Co, Pb) Complexes | CO2 + Epoxide → Cyclic Carbonate | >90% | researchgate.net |
| Homogeneous | 2-(1H-Imidazol-2-yl)aniline-Cobalt Complex | Oxidative Coupling of o-Aminophenol | - | uni-regensburg.de |
| Homogeneous | Chiral Tridentate Ligand from 2-Phenylimidazole-4-carbaldehyde | Asymmetric Henry Reaction | Moderate | researchgate.net |
| Heterogeneous (Polymer-Supported) | Polystyrene-Supported Oxidovanadium(IV) Complex of a 2-Chloromethylbenzimidazole derivative | Synthesis of 2,4,5-Trisubstituted Imidazoles | Up to 96% | mdpi.commdpi.com |
| Heterogeneous (Nanoparticle-Supported) | Superparamagnetic Nanoparticle-Supported Imidazole (B134444) | Knoevenagel Condensation | 78-99% | researchgate.net |
| Heterogeneous (MOF) | MIL-101(Cr) | Synthesis of 2,4,5-Trisubstituted Imidazoles | High | |
| Heterogeneous (Nanocomposite) | H3PW12O40-amino-functionalized CdFe12O19@SiO2 | Synthesis of 2,4,5-Trisubstituted Imidazoles | High |
Materials Science and Supramolecular Architectures Incorporating 2 1h Imidazol 2 Yl Benzaldehyde
Formation of Supramolecular Assemblies via Non-Covalent Interactions
While imidazolyl-benzaldehyde derivatives, in general, are known to participate in non-covalent interactions, specific studies detailing the supramolecular assemblies of 2-(1H-Imidazol-2-yl)benzaldehyde are not prominently found. The potential for such interactions exists due to the functional groups present in the molecule. The imidazole (B134444) ring can act as both a hydrogen bond donor (N-H) and acceptor (N), and the benzaldehyde (B42025) moiety contains a carbonyl group that can also accept hydrogen bonds.
Hydrogen Bonding Networks
Theoretically, the N-H group of the imidazole ring in this compound can form strong hydrogen bonds with acceptor atoms like the nitrogen of another imidazole ring or the oxygen of the aldehyde group. This could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. However, specific crystallographic or spectroscopic studies demonstrating these networks for this particular compound are not described in the available resources.
Development of Advanced Functional Materials
The development of advanced functional materials often relies on the specific properties of their molecular components. While aldehydes and imidazoles are building blocks for various functional materials, the application of this compound in this area is not well-documented.
Responsive Materials
Responsive materials, which change their properties in response to external stimuli such as light, pH, or temperature, can be designed using molecules that undergo reversible changes. The imidazole moiety is pH-sensitive, and the aldehyde group can participate in reversible reactions. However, there is no specific information on the development of responsive materials based on this compound.
Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures. The non-covalent interactions discussed above (hydrogen bonding and π-π stacking) are the driving forces for self-assembly. While this compound has the potential to form self-assembled systems, specific examples and detailed characterization of such systems are not found in the available literature.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components. Organic ligands are often used to coordinate with metal ions to form metal-organic frameworks (MOFs) or other hybrid structures. The imidazole and aldehyde groups of this compound could potentially act as coordination sites for metal ions. However, there are no specific reports on the successful integration of this compound into hybrid materials.
Advanced Spectroscopic and Analytical Characterization of 2 1h Imidazol 2 Yl Benzaldehyde Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution and the solid state. For 2-(1H-Imidazol-2-yl)benzaldehyde, NMR provides critical information about the proton and carbon skeletons, as well as the connectivity between atoms.
However, the analysis of imidazole-containing compounds can present unique challenges. The imidazole (B134444) ring is subject to fast tautomerization, a process where the N-H proton rapidly exchanges between the two nitrogen atoms. This can lead to peak broadening or the averaging of signals in solution-state NMR, particularly in ¹³C NMR, sometimes rendering the imidazole carbon signals undetectable. mpg.de To circumvent this, solid-state NMR techniques or temperature-dependent studies can be employed. mpg.de
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the benzaldehyde (B42025) ring, and the protons on the imidazole ring.
The aldehyde proton (CHO) is highly deshielded and would typically appear as a singlet far downfield, expected in the range of δ 9.5–10.5 ppm. The protons of the benzaldehyde ring would appear in the aromatic region (δ 7.0–8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The protons on the imidazole ring are also found in the aromatic region, typically between δ 7.0 and 8.0 ppm. The N-H proton of the imidazole ring gives a characteristically broad signal that can appear over a wide chemical shift range and may exchange with deuterium (B1214612) in solvents like D₂O. In aprotic solvents like DMSO-d₆, this N-H proton is often observed as a broad singlet. mpg.de
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H (CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic H (Benzene Ring) | 7.0 - 8.5 | Multiplet (m) |
| Imidazole H (C4-H, C5-H) | 7.0 - 8.0 | Singlet (s) or Doublet (d) |
| Imidazole H (N-H) | Variable (often broad) | Broad Singlet (br s) |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific electronic effects within the molecule.
Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield (δ 190–200 ppm).
The aromatic carbons of the benzaldehyde ring and the carbons of the imidazole ring would resonate in the δ 110–150 ppm range. However, as previously mentioned, fast tautomerization in solution can make the detection of imidazole ring carbons (C2, C4, C5) difficult. mpg.de In such cases, the signals may be broad or absent entirely in standard ¹³C NMR spectra recorded at room temperature. mpg.de Solid-state (CP-MAS) NMR is a powerful alternative for obtaining a complete carbon spectrum, as it analyzes the molecule in a fixed, crystalline state where tautomerization is restricted. mpg.de
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde C (C=O) | 190 - 200 |
| Imidazole C (C2) | ~145 |
| Aromatic & Imidazole C | 110 - 150 |
Note: Values are approximate and based on analogous structures. Detection of imidazole carbons in solution may be challenging. mpg.de
To definitively assign the proton and carbon signals and elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the benzaldehyde ring. turkjps.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the benzaldehyde and imidazole rings to its corresponding carbon atom. turkjps.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the benzaldehyde and imidazole rings, for instance, by showing a correlation from the aldehyde proton to the C2 carbon of the imidazole ring. turkjps.orgnih.gov
Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, overcoming ambiguities that might arise from 1D spectra alone. turkjps.orgnih.gov
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band characteristic of the aldehyde C=O stretching vibration is expected in the region of 1680–1710 cm⁻¹. mdpi.com
The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3100–3400 cm⁻¹, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from both the benzene (B151609) and imidazole rings would produce a series of bands in the 1400–1620 cm⁻¹ region. sci-hub.sersc.org
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1680 - 1710 | Strong, Sharp |
| Imidazole (N-H) | Stretch | 3100 - 3400 | Broad, Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic/Imidazole (C=C, C=N) | Stretch | 1400 - 1620 | Variable |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. The C=C stretching vibrations of the benzaldehyde ring would be expected to produce strong signals in the Raman spectrum. researchgate.netijstr.org The symmetric vibrations of the heterocyclic imidazole ring are also well-suited for Raman analysis. researchgate.netijstr.org Combining FT-IR and Raman data provides a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound and its derivatives. This technique provides vital information about the elemental composition and structural features of the molecule. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula with high accuracy. semanticscholar.org
In the analysis of related benzaldehyde derivatives, the molecular ion peak is often prominent, and its m/z value corresponds to the molecular weight of the compound. docbrown.info Fragmentation patterns typically involve the cleavage of bonds adjacent to the carbonyl group and the imidazole ring, providing insights into the stability of different molecular fragments. For instance, the loss of the formyl group (CHO) is a common fragmentation pathway for benzaldehyde derivatives. docbrown.info
| Compound | Ionization Method | Molecular Ion (M+H)⁺ [m/z] | Key Fragment Ions [m/z] |
|---|---|---|---|
| 2-chloro-4-(1H-imidazol-1-yl)benzaldehyde | ESI+ | 207 | - |
| Benzaldehyde | EI | 106 | 105, 77, 51 |
| 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzaldehyde | LCMS | 213.2 | - |
| 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivative | ESI+ | 383.1 | - |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like many imidazole derivatives. nih.govacs.org This method allows for the ionization of molecules directly from solution, often preserving non-covalent interactions. acs.orgnih.gov In the context of this compound systems, ESI-MS is instrumental in confirming the molecular weight by observing the protonated molecule [M+H]⁺. semanticscholar.orgscholarsresearchlibrary.com The technique's sensitivity and applicability to liquid chromatography-mass spectrometry (LC-MS) make it a powerful tool for analyzing complex mixtures and reaction products. rsc.org For example, ESI-MS has been used to characterize novel 2-benzyl substituted benzimidazole (B57391) acetohydrazone derivatives, where the positive ion ESI mass spectrum of one such compound exhibited an [M+H]⁺ ion at m/z 383.1. scholarsresearchlibrary.com
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound systems.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO). bohrium.com The UV-Vis spectra of benzaldehyde derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. mdpi.comcdnsciencepub.com The position and intensity of these bands are influenced by the substituents on the aromatic ring and the imidazole moiety. cdnsciencepub.com For instance, studies on various benzaldehyde derivatives have shown absorption peaks between 200 nm and 300 nm. mdpi.com The solvent polarity can also affect the absorption maxima, a phenomenon known as solvatochromism. nih.gov
| Compound/System | Solvent | Absorption Maxima (λmax) [nm] | Transition Type |
|---|---|---|---|
| Benzaldehyde derivatives | - | 200-300 | π → π* |
| Benzaldehyde | Cyclohexane | 242, 280, 328 | - |
| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) | Various | Non-monotonic solvatochromism observed | Charge Transfer |
| 4-aminoantipyrine Schiff bases of benzaldehyde derivatives | Various | Dependent on solvent polarity | - |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular environment and can provide information about the excited state properties of a compound. Many imidazole-based compounds exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. sioc-journal.cnrsc.org The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are key parameters determined from fluorescence spectra. nih.gov For some imidazole derivatives, the fluorescence can be influenced by factors such as pH and the presence of metal ions, making them potential fluorescent probes. bohrium.comnih.govnih.gov For example, a study on 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) revealed a large Stokes' shift and a high fluorescence quantum yield, indicating its potential as a fluorescent dye. nih.gov
| Compound | Excitation Wavelength (λex) [nm] | Emission Wavelength (λem) [nm] | Key Observations |
|---|---|---|---|
| 1H-imidazol-5-yl-vinyl-benz[e]indolium | - | 530, 560, 600 | pH-dependent emission |
| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) | - | Blue fluorescence | High fluorescence quantum yield |
| Triphenyl imidazole derivatives | - | - | Substituent-dependent blue or red shifts |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction provides the most definitive structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org For this compound and its derivatives, this technique can precisely determine the planarity of the molecule, the conformation of the imidazole and benzaldehyde rings with respect to each other, and the nature of any hydrogen bonding or π-π stacking interactions in the crystal lattice. researchgate.netnih.gov These structural details are crucial for understanding the compound's physical and chemical properties. For instance, single crystal X-ray analysis of benzaldehyde derivatives has revealed various intermolecular interactions like C–H⋯O hydrogen bonding and π–π stacking, which are important for the formation of supramolecular structures. nih.govrsc.org
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde | Triclinic | P-1 | - |
| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | Monoclinic | P21/c | - |
| (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | - | - | Inclined thioamide group, chair conformation of morpholine (B109124) ring |
| 4-(1H-Imidazol-1-yl)benzaldehyde | Monoclinic | P21/c | Angle between imidazole and arene rings is 24.58 (7)° |
Powder X-ray Diffraction
Table 1: Crystallographic Data for Related Imidazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
|---|
Theoretical and Computational Studies on 2 1h Imidazol 2 Yl Benzaldehyde
Density Functional Theory (DFT) Investigations of Molecular Structure
DFT has become a primary tool for investigating the molecular structure of organic compounds. These studies provide fundamental insights into the three-dimensional arrangement of atoms and the vibrational modes of the molecule.
Geometrical Optimization and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation (i.e., the arrangement with the lowest energy). For 2-(1H-Imidazol-2-yl)benzaldehyde, this would involve determining the dihedral angle between the imidazole (B134444) and benzaldehyde (B42025) rings. The planarity or non-planarity of the molecule, influenced by steric hindrance between the ortho-aldehyde group and the imidazole ring, would be a key finding.
A conformational analysis would explore different rotational isomers (conformers) and their relative energies. This would identify the global minimum energy structure and any other low-energy conformers that might be present at room temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(imidazole)-C(phenyl) | --- | --- | --- |
| C=O | --- | --- | --- |
| N-H | --- | --- | --- |
| C-C-N (imidazole) | --- | --- | --- |
| C-C-C (phenyl) | --- | --- | --- |
| Imidazole-Phenyl | --- | --- | --- |
| (Note: This table is for illustrative purposes only, as specific data could not be located.) |
Vibrational Frequency Calculations
Following geometrical optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of chemical bonds. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be made. For this compound, key vibrational modes would include the N-H stretch of the imidazole ring, the C=O stretch of the aldehyde group, and various C-H and C-C stretching and bending modes of the aromatic rings.
Electronic Structure and Reactivity Descriptors
Computational methods are also invaluable for understanding the electronic properties and chemical reactivity of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | --- |
| LUMO | --- |
| HOMO-LUMO Gap | --- |
| (Note: This table is for illustrative purposes only, as specific data could not be located.) |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which can be quantified by second-order perturbation theory. These interactions, also known as hyperconjugation, are key to understanding intramolecular electron delocalization and the stability of the molecule. For this compound, NBO analysis would elucidate the delocalization of electron density between the imidazole and benzaldehyde moieties.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the aldehyde group, and positive potential around the N-H proton and the aldehydic proton.
Computational Studies of Spectroscopic Properties
Theoretical and computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to simulate its electronic and structural characteristics.
Simulated UV-Vis and Fluorescence Spectra
The electronic absorption and emission properties of this compound and its derivatives are subjects of significant theoretical interest. Time-dependent density functional theory (TD-DFT) is the primary method used to simulate UV-Vis and fluorescence spectra, offering insights into electronic transitions and excited-state behavior.
Computational studies on related imidazole derivatives, such as those with different substitution patterns or fused ring systems, consistently show that the electronic transitions are predominantly of a π-π* character, often involving intramolecular charge transfer (ICT). For instance, in studies of various imidazole-based fluorescent probes, the attachment of strong electron-donating or withdrawing groups to the imidazole ring is shown to induce ICT, which governs their photophysical properties. bohrium.comtandfonline.com
For isomers like (9H-pyreno[4,5-d]imidazol-10-yl)-benzaldehyde, TD-DFT calculations have revealed that the lowest-energy absorption band is mainly due to the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition. researchgate.net The solvent environment plays a crucial role and is often modeled using approaches like the Polarizable Continuum Model (PCM). Theoretical investigations on 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, a more complex analog, demonstrated non-monotonic solvatochromism and a large Stokes' shift, which were accurately predicted by DFT calculations. nih.gov These studies indicate that the aldehyde group, being an electron-withdrawing group, significantly influences the ICT process.
A 2024 study on ratiometric fluorescent chemosensors built upon the 4-(1H-imidazol-2-yl)benzaldehyde skeleton utilized DFT and TD-DFT to investigate their photophysical properties and sensing mechanisms. dntb.gov.ua Such work underscores the power of computational methods to design and predict the behavior of novel sensors based on the imidazole-benzaldehyde framework.
Table 1: Representative TD-DFT Calculated Absorption Wavelengths for Related Imidazole-Benzaldehyde Derivatives (Note: Data is for illustrative purposes from related compounds, not the specific title compound)
| Compound | Functional/Basis Set | Solvent Model | Calculated λmax (nm) | Key Transition |
|---|---|---|---|---|
| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde nih.gov | B3LYP/6-31G(d) | PCM (various) | ~350-370 | HOMO → LUMO (ICT) |
| (9H-pyreno[4,5-d]imidazol-10-yl)-benzaldehyde researchgate.net | B3LYP/6-31G(d) | PCM (Toluene) | ~410 | HOMO → LUMO |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic nuclear shielding constants, which are then converted to chemical shifts. researchgate.net
For 2-phenyl substituted imidazole aldehydes, DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict ¹H and ¹³C NMR shifts. mpg.de These studies often consider different tautomeric forms and their relative energies to obtain a Boltzmann-averaged chemical shift, which provides a more accurate comparison with experimental spectra recorded in solution. mpg.dersc.org For example, in a study on 2-phenyl-1H-imidazole-5-carbaldehydes, DFT-GIAO methods successfully identified the preferred tautomer in different phases and helped assign complex NMR spectra where fast tautomerization in solution can impede experimental resolution. mpg.de
The accuracy of these predictions relies on accounting for solvent effects, commonly through the PCM model, and referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Studies on complex benzimidazole (B57391) derivatives show that a linear correlation between experimental and calculated chemical shifts often yields high accuracy, with R² values greater than 0.99. rsc.orgnih.gov The characteristic downfield shift of the aldehydic proton and the chemical shifts of the imidazole ring carbons are sensitive probes of the electronic structure and conformation, which can be reliably predicted. mpg.de
Table 2: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative 2-Phenyl-1H-imidazole-5-carbaldehyde (Note: Data is for a closely related compound to illustrate the accuracy of the method) mpg.de
| Carbon Atom | Experimental (CP-MAS) | Calculated (GIAO/DFT) |
|---|---|---|
| C2 (imidazole) | 147.2 | 148.5 |
| C4 (imidazole) | 139.6 | 140.1 |
| C5 (imidazole) | 128.9 | 129.5 |
| C=O (aldehyde) | 184.7 | 185.3 |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling of reaction mechanisms provides atomic-level understanding of chemical transformations, including the identification of intermediates and transition states. For this compound, this could involve modeling its synthesis or its subsequent reactions.
While specific computational studies detailing the reaction mechanism and transition state analysis for the synthesis of this compound are not extensively documented in the searched literature, the methodologies for such investigations are well-established. DFT calculations are typically used to map the potential energy surface of a reaction. This involves optimizing the geometries of reactants, products, intermediates, and transition states. Frequency calculations are then performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
Non-Linear Optical (NLO) Property Predictions
Molecules with large non-linear optical (NLO) responses are crucial for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, is a key tool for predicting the NLO properties of new materials, allowing for in silico screening. The primary NLO property of interest for molecular systems is the first hyperpolarizability (β).
Computational studies on various imidazole and benzimidazole derivatives have shown that these heterocyclic systems can be effective components of NLO chromophores. nih.govtandfonline.com The typical design strategy involves a donor-π-acceptor (D-π-A) framework. In this compound, the imidazole ring can act as an electron donor or part of the π-bridge, while the benzaldehyde moiety serves as an electron acceptor.
DFT calculations using functionals like CAM-B3LYP, which are designed for long-range corrected interactions, are commonly employed to compute the polarizability (α) and the first hyperpolarizability (β). mdpi.com Studies on N-1-sulfonyl substituted 2-aryl-benzimidazoles have shown that the introduction of strong electron-withdrawing groups significantly enhances the hyperpolarizability. nih.gov For instance, a nitro-substituted derivative exhibited a much larger β value compared to the unsubstituted parent compound. nih.gov Similar enhancements are predicted for imidazole-based chalcones, where metal chelation was also found to boost the NLO response. tandfonline.com These findings suggest that this compound possesses potential NLO activity that could be further tuned by chemical modification.
Table 3: Representative Calculated First Hyperpolarizability (β) for Related D-π-A Imidazole Derivatives (Note: Values are illustrative and highly dependent on the functional and basis set used. Data is from related compounds.)
| Compound Family | Functional | Calculated β (esu) |
|---|---|---|
| Substituted 2-Aryl-benzimidazoles nih.gov | CAM-B3LYP | 2.00 x 10⁻³⁰ to 5.66 x 10⁻³⁰ |
| Imidazole-Chalcone Hybrids tandfonline.com | B3LYP | > 10 x 10⁻³⁰ |
Intermolecular Interaction Studies (e.g., PIXEL, QTAIM)
Understanding the nature and strength of intermolecular interactions is fundamental to predicting crystal packing, polymorphism, and material properties. Computational methods such as the PIXEL method and the Quantum Theory of Atoms in Molecules (QTAIM) provide quantitative insights into these non-covalent interactions.
While a specific PIXEL or QTAIM analysis for this compound is not available in the searched results, numerous studies on closely related benzimidazole and imidazole derivatives lay out the expected interactions. sciencepg.comsci-hub.seresearchgate.net The key interactions governing the crystal packing in such compounds are N-H···N and N-H···O hydrogen bonds, C-H···O and C-H···N weak hydrogen bonds, and π-π stacking interactions.
The PIXEL method calculates the interaction energy between molecular pairs in a crystal, partitioning it into Coulombic, polarization, dispersion, and repulsion components. This allows for a detailed energetic ranking of different supramolecular synthons. For example, in a study on 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)−1H-imidazole, PIXEL analysis was used to quantify the N-H···O hydrogen bonds and demonstrate that dispersion energy was the largest stabilizing contribution to the crystal packing. sci-hub.se
The QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonding. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between covalent bonds and closed-shell interactions like hydrogen bonds and van der Waals forces. sciencepg.com In studies of benzimidazole derivatives, QTAIM has been used to confirm and characterize both intramolecular and intermolecular hydrogen bonds, corroborating findings from structural analysis. sciencepg.com
Table 4: Typical Intermolecular Interaction Energies (kJ/mol) Calculated by PIXEL for Related Heterocyclic Compounds (Note: Data is illustrative from studies on related molecules.) sci-hub.seresearchgate.net
| Interaction Type | Molecular System | Coulombic Energy | Polarization Energy | Dispersion Energy | Repulsion Energy | Total Energy |
|---|---|---|---|---|---|---|
| N-H···O H-bond | (BIM)2CA cocrystal researchgate.net | -45.2 | -19.7 | -58.1 | 65.3 | -57.7 |
| N-H···O H-bond | DiPhTMImz sci-hub.se | -30.1 | -10.5 | -45.3 | 48.2 | -37.7 |
Emerging Research Directions and Future Outlook for 2 1h Imidazol 2 Yl Benzaldehyde
Development of Novel Synthetic Routes with Enhanced Efficiency
Currently, specific research aimed at developing novel and more efficient synthetic routes for 2-(1H-Imidazol-2-yl)benzaldehyde is not widely published. The synthesis of 2-aryl-imidazoles, a class to which this compound belongs, is a well-established area of organic chemistry. nih.govijsrtjournal.com Future research could focus on optimizing existing methods or developing new catalytic systems to improve the yield, purity, and environmental footprint of its synthesis. Green chemistry principles, such as the use of less hazardous solvents and reagents, and the development of one-pot syntheses, are likely to be key areas of exploration.
Exploration of New Catalytic Applications
There is a lack of specific studies exploring the use of this compound or its derivatives in new catalytic applications. The imidazole (B134444) moiety is a known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Future investigations could explore the potential of derivatives of this compound to act as precursors for novel NHC catalysts. The aldehyde functional group could also be utilized to anchor the molecule to solid supports, creating heterogeneous catalysts that are easily separable from reaction mixtures.
Advanced Functional Materials with Tunable Properties
Detailed research into the development of advanced functional materials derived from this compound is not yet present in the scientific literature. The bifunctional nature of the molecule, with its hydrogen-bond-donating imidazole ring and reactive aldehyde group, suggests potential for its use as a monomer in the synthesis of novel polymers or coordination polymers. Future work could investigate the optical, electronic, and thermal properties of such materials, with the aim of creating materials with tunable characteristics for applications in electronics or materials science.
Design of Highly Selective and Sensitive Chemical Probes
While the broader class of imidazole-containing compounds has been explored for sensing applications, there is no specific research on the design of chemical probes based on this compound. The imidazole and benzaldehyde (B42025) groups both offer potential coordination sites for metal ions and other analytes. Future research could focus on modifying the structure of this compound to create fluorescent or colorimetric sensors that are highly selective and sensitive for specific ions or molecules. This would involve studying the changes in the molecule's photophysical properties upon binding to a target analyte.
Integration into Supramolecular Systems
The integration of this compound into supramolecular systems is an area that remains to be explored. The imidazole ring's ability to participate in hydrogen bonding and the potential for the aldehyde group to form reversible covalent bonds make it a candidate for the construction of self-assembling systems. Future research could investigate the formation of well-defined supramolecular architectures, such as cages, capsules, or gels, based on this molecule. These systems could have applications in areas such as drug delivery or molecular recognition.
Advanced Computational Insights for Structure-Function Relationships
At present, there are no specific advanced computational studies published that focus on the structure-function relationships of this compound. Computational methods, such as density functional theory (DFT), could be employed in the future to predict the reactivity, electronic properties, and potential applications of this molecule and its derivatives. Such studies would be invaluable in guiding synthetic efforts and in the rational design of new functional materials and probes, providing a theoretical framework to complement experimental investigations.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1H-Imidazol-2-yl)benzaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of 2-aminobenzaldehyde derivatives with glyoxal under acidic conditions, achieving yields of 60–75% . Alternative methods include oxidation of 2-(1H-imidazol-2-yl)benzyl alcohol using Mn(IV) oxide in dichloromethane (85% yield) or Ru-based catalysts in aqueous H₂O₂ (70% yield) . Key factors affecting yield include solvent polarity, catalyst loading, and temperature control during imidazole ring formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- FT-IR : Confirms aldehyde C=O stretching (~1690 cm⁻¹) and imidazole N-H vibrations (~3150 cm⁻¹) .
- NMR : ¹H NMR shows distinct aldehyde proton resonance at δ 9.8–10.2 ppm, while imidazole protons appear as doublets (δ 7.2–7.5 ppm). ¹³C NMR identifies the aldehyde carbon at δ 190–195 ppm .
- X-ray crystallography : Resolves π-stacking interactions between imidazole and benzaldehyde moieties, with bond lengths of 1.34 Å (C=N) and 1.21 Å (C=O) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to targets like V600E-BRAF kinase. Derivatives with electron-withdrawing substituents on the benzaldehyde ring show improved binding (ΔG = −9.2 kcal/mol) due to enhanced hydrophobic interactions . ADMET predictions using SwissADME indicate moderate BBB permeability (logBB = 0.3) and CYP2D6 inhibition risks, guiding lead optimization .
Q. What crystallographic strategies resolve structural ambiguities in this compound complexes?
- Data collection : Use Bruker APEX CCD detectors with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data (R₁ < 0.05) .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N-H···O interactions at 2.8 Å) .
- Twinned data : SHELXPRO handles pseudo-merohedral twinning via HKLF 5 format, critical for resolving disorder in imidazole rings .
Q. How do reaction conditions affect the formation of bis(benzoimidazo[1,2-a]pyridines) from this compound?
Reacting with (benzo[d]thiazol-2-yl)acetonitrile in DMF/K₂CO₃ at 80°C yields bis-derivatives via Knoevenagel condensation (70–85% yield). Competing pathways (e.g., Michael addition) are suppressed by controlling stoichiometry (2:1 aldehyde:acetonitrile) and avoiding protic solvents . LC-MS monitors intermediates, with [M+H]⁺ peaks at m/z 435.2 confirming cyclization .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial assays (e.g., MIC = 8–32 µg/mL against S. aureus) may arise from:
- Strain variability : Use standardized CLSI protocols with ATCC reference strains .
- Solubility effects : DMSO concentrations >1% can inhibit bacterial growth, requiring vehicle controls .
- Synergistic assays : Check for potentiation with β-lactams via checkerboard FIC index calculations .
Methodological Tables
Table 1. Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | H₂SO₄/EtOH | 65 | ≥95 | |
| Mn(IV) Oxidation | MnO₂/CH₂Cl₂ | 85 | ≥98 | |
| Ru-catalyzed Oxidation | [Ru]/H₂O₂/H₂O | 70 | ≥97 |
Table 2. Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell (Å) | a = 6.169, b = 9.491 |
| Bond angle (C=N-C) | 126.7° |
| R-factor | 0.055 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
